Thiazomycin A
Description
Properties
Molecular Formula |
C62H60N14O18S5 |
|---|---|
Molecular Weight |
1449.6 g/mol |
IUPAC Name |
2-[(1S,18S,21E,28S,29S,30S)-30-[[(3aR,4S,6S,7aS)-2,3,4,7a-tetramethyl-3a,4,6,7-tetrahydro-2H-pyrano[3,4-d][1,3]oxazol-6-yl]oxy]-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-N-(3-amino-3-oxoprop-1-en-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C62H60N14O18S5/c1-22(49(63)79)64-50(80)32-19-98-58(69-32)43-37(78)12-28-42(71-43)31-17-96-56(66-31)30-16-91-60(85)45-29-15-89-46(47(61(86)90-14-27-10-9-11-36(39(27)29)76(45)87)93-38-13-62(6)48(25(4)92-38)75(7)26(5)94-62)44(59-70-33(20-99-59)51(81)65-30)74-53(83)35-21-97-57(68-35)41(24(3)88-8)73-54(84)40(23(2)77)72-52(82)34-18-95-55(28)67-34/h9-12,17-21,23,25-26,30,38,40,44,46-48,77-78,87H,1,13-16H2,2-8H3,(H2,63,79)(H,64,80)(H,65,81)(H,72,82)(H,73,84)(H,74,83)/b41-24+/t23-,25+,26?,30+,38+,40+,44+,46+,47+,48-,62+/m1/s1 |
InChI Key |
LPGAAUZJQIRAAG-CAYKKMKNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@](C[C@@H](O1)O[C@H]3[C@@H]4[C@H]5C6=NC(=CS6)C(=O)N[C@@H](COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N5)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |
Canonical SMILES |
CC1C2C(CC(O1)OC3C4C5C6=NC(=CS6)C(=O)NC(COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N5)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |
Synonyms |
thiazomycin A |
Origin of Product |
United States |
Isolation and Bioproduction Methodologies of Thiazomycin a
Discovery from Natural Producer Organisms: Amycolatopsis fastidiosa
Thiazomycin (B1257564) A, a structurally related congener of Thiazomycin, is a natural product produced by the actinomycete Amycolatopsis fastidiosa. researchgate.netmdpi.com This microorganism is a notable source of various bioactive secondary metabolites, including a range of thiazolyl peptides. mdpi.com The initial discovery of Thiazomycin A was the result of a targeted chemical screening program designed to identify new thiazolyl peptides. nih.govvu.lt This screening of the fermentation broth of A. fastidiosa led to the identification of not only this compound but also its parent compound, Thiazomycin, and other related compounds known as nocathiacins. researchgate.netmdpi.com this compound is distinguished from Thiazomycin by a modification on the oxazolidine (B1195125) ring of its amino sugar moiety. nih.govvu.lt
The fermentation of A. fastidiosa yields a complex mixture of these related compounds. Research has shown that the production levels of Thiazomycin and this compound are considerably lower than those of the co-produced nocathiacins I and III. researchgate.netnih.gov Specifically, the titer of Thiazomycin in the fermentation broth was found to be very low. researchgate.netnih.gov
Challenges in Isolation and Purification of this compound from Fermentation Broths
The isolation and purification of this compound from the fermentation broths of Amycolatopsis fastidiosa present considerable challenges. researchgate.netnih.govresearchgate.net These difficulties stem from several factors inherent to the bioproduction and chemical nature of the compound and its analogs.
A primary obstacle is the low titer of this compound produced during fermentation. researchgate.netnih.gov The producing organism, A. fastidiosa, generates a significantly higher concentration of related compounds, particularly nocathiacins I and III. researchgate.netnih.gov This disparity in production levels means that this compound is a minor component in a complex mixture of structurally similar molecules.
The structural similarity among the thiazolyl peptides produced by A. fastidiosa further complicates the separation process. researchgate.net These compounds share a common macrocyclic core, leading to similar chromatographic behaviors. researchgate.net This makes it difficult to achieve a clean separation using standard chromatographic techniques. The "sandwiched" elution order of Thiazomycin between the more abundant nocathiacins exacerbates this issue, often resulting in co-elution. researchgate.netresearchgate.net
The initial steps of separating these compounds from the fermentation broth typically involve extraction with organic solvents, followed by a series of chromatographic procedures. researchgate.net However, the similar physicochemical properties of this compound and its congeners necessitate the development of more sophisticated and innovative purification strategies to achieve the high degree of purity required for detailed study and potential development.
Development of Innovative Chromatographic and Preferential Protonation Techniques for Enhanced Isolation
To address the significant hurdles in purifying this compound and its parent compound, Thiazomycin, researchers developed innovative methods combining chromatography with the principle of preferential protonation. researchgate.netnih.govresearchgate.net This approach was instrumental in overcoming the challenges of co-eluting, structurally similar compounds present in the fermentation broth. researchgate.net
The core of this innovative technique lies in the differential basicity of the nitrogen atoms within the various thiazolyl peptides. researchgate.net It was discovered that certain acids could selectively protonate the more basic nitrogen-containing compounds, like nocathiacin I, while leaving compounds like Thiazomycin largely unprotonated. researchgate.net This selective protonation significantly alters the chromatographic properties of the targeted molecules. researchgate.net
In practice, the crude extract from the fermentation broth is subjected to a one- or two-step chromatographic process. researchgate.netnih.gov By carefully selecting the acidic modifier in the mobile phase, the protonated nocathiacins exhibit stronger retention on the chromatographic medium (such as silica (B1680970) gel), while the unprotonated Thiazomycin and this compound can be eluted more readily. researchgate.net This method effectively resolves the "sandwiched" elution problem, allowing for a much cleaner separation. researchgate.netresearchgate.net This preferential protonation-based chromatographic method proved to be scalable and was successfully implemented for pilot-plant scale purifications. researchgate.netnih.govresearchgate.net The development of this technique was a critical step, enabling the isolation of sufficient quantities of pure this compound for detailed structural elucidation and biological evaluation. nih.govvu.ltresearchgate.net
Structural Elucidation and Detailed Spectroscopic Characterization
Application of Advanced Spectroscopic Techniques for Structure Determination (e.g., 1D/2D NMR, Mass Spectrometry)
The structural elucidation of Thiazomycin (B1257564) A was heavily reliant on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These powerful techniques, often used in tandem, provide a comprehensive picture of a molecule's atomic connectivity and spatial arrangement. nih.govacdlabs.com
High-resolution mass spectrometry was instrumental in determining the molecular formula of Thiazomycin A. acs.org This technique precisely measures the mass-to-charge ratio of ions, allowing for the deduction of the elemental composition. Further fragmentation analysis within the mass spectrometer (MS/MS) provided crucial information about the constituent components of the molecule. acs.orgfigshare.com
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy were pivotal in assembling the complete structure. researchgate.netresearchgate.net 1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the different types of hydrogen and carbon atoms present in the molecule and their immediate electronic environment. emerypharma.comresearchgate.net For a molecule as complex as this compound, 2D NMR experiments were essential to establish the connectivity between these atoms. figshare.comemerypharma.com Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. emerypharma.comresearchgate.net Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly crucial as they show correlations between protons and carbons that are two or three bonds away, allowing for the assembly of the molecular fragments into the final structure. emerypharma.comresearchgate.net The structure of this compound was successfully elucidated using these HRMS and NMR spectroscopy tools. researchgate.net
Distinctive Structural Features of this compound: The Oxazolidine (B1195125) Ring System
A key distinguishing feature of this compound is the presence of an oxazolidine ring within its amino sugar moiety. nih.govnih.govthieme-connect.com This feature sets it apart from many other members of the thiazolyl peptide class. nih.govresearchgate.net Specifically, this compound possesses a modification on this oxazolidine ring. nih.govresearchgate.net This structural element is significant because it offers potential sites for chemical modification that are not available in related compounds like the nocathiacins. nih.govresearchgate.netresearchgate.net The oxazolidine ring system is a known component of various natural products. thieme-connect.com In this compound, this ring provides an opportunity for synthetic alterations that could potentially improve the compound's properties. nih.govnih.govebi.ac.uk
Comparative Structural Analysis with Related Thiazolyl Peptides (e.g., Nocathiacins)
The primary structural difference between this compound and Nocathiacin I lies in the amino-sugar portion of the molecule. nih.govresearchgate.net While Nocathiacin I contains a dimethyl amino group, this compound features an oxazolidine ring system. nih.govresearchgate.net This substitution is a critical point of divergence between the two otherwise closely related structures. nih.govebi.ac.uk Thiazomycins and nocathiacins both possess structural features that are amenable to chemical modification. researchgate.netresearchgate.net
Further analysis within the thiazomycin family reveals other structural variations. For instance, continued screening of the producing organism, Amycolatopsis fastidiosa, led to the isolation of several other thiazomycin congeners. nih.gov Some of these, like Thiazomycin E1, E2, and E3, have truncated structures that lack the indole (B1671886) residue found in this compound and the nocathiacins. acs.orgnih.gov These truncated versions were found to be essentially inactive, highlighting the importance of the complete macrocyclic structure for biological activity. nih.gov The structural relationship between these various compounds provides valuable insight into the structure-activity relationships within this class of antibiotics.
Biosynthetic Pathways and Enzymology of Thiazomycin a
Ribosomal Origin and Post-Translational Modifications of Thiazomycin (B1257564) A
Thiazomycin A belongs to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs). illinois.edu Unlike non-ribosomal peptides synthesized by large multienzyme complexes, the primary scaffold of this compound is initially produced by the ribosome as a linear precursor peptide. illinois.edumdpi.com This precursor peptide is composed of an N-terminal leader peptide and a C-terminal core peptide, which is the section that undergoes extensive chemical tailoring to become the final bioactive molecule. nih.govillinois.edu
The biosynthetic gene cluster responsible for this compound production in Amycolatopsis fastidiosa encodes not only the precursor peptide but also the entire enzymatic machinery required for its transformation. nih.govfrontiersin.org These modifications are crucial for conferring the rigid, complex structure necessary for its potent biological activity. illinois.edu The leader peptide plays a critical role in this process, acting as a recognition element for the modifying enzymes, thereby guiding the precise sequence of post-translational events. illinois.edu Once the modifications are complete, the leader peptide is proteolytically cleaved to release the mature this compound. illinois.edu
Enzymatic Cascade for Thiazole (B1198619) and Dehydroamino Acid Formation
The characteristic structural motifs of this compound, including multiple thiazole rings and dehydroamino acid residues, are installed by a cascade of specialized enzymes. nih.govillinois.edu This enzymatic machinery transforms the initial peptide chain into a highly functionalized molecule.
The formation of thiazole rings in this compound is a hallmark of its biosynthesis and is derived from cysteine residues in the precursor peptide. nih.govillinois.edu This transformation is catalyzed by a dedicated set of enzymes, typically a cyclodehydratase and a dehydrogenase. illinois.edunih.gov The process is initiated by the cyclodehydration of cysteine residues, which involves the nucleophilic attack of the cysteine's sulfhydryl group on the preceding amide carbonyl, followed by the elimination of water to form a thiazoline (B8809763) ring. illinois.edu Subsequently, a flavin mononucleotide (FMN)-dependent dehydrogenase oxidizes the thiazoline ring to the aromatic thiazole. illinois.edu
Similarly, the dehydroamino acid residues, such as dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), are generated from serine and threonine residues, respectively. illinois.edunih.gov This dehydration reaction is often carried out by enzymes homologous to those found in lanthipeptide biosynthesis. nih.govnih.gov These enzymes catalyze the elimination of water from the side chains of serine and threonine, introducing carbon-carbon double bonds into the peptide backbone. illinois.edu
| Precursor Amino Acid | Modified Residue | Key Enzymatic Step |
| Cysteine | Thiazole | Cyclodehydration followed by Oxidation |
| Serine | Dehydroalanine | Dehydration |
| Threonine | Dehydrobutyrine | Dehydration |
Mechanisms of Central Heterocyclic Ring Construction: Intramolecular Cycloadditions
A defining feature of the thiopeptide class of antibiotics, including this compound, is the presence of a central nitrogen-containing heterocyclic ring, often a substituted pyridine (B92270) or piperidine. nih.govmdpi.com The construction of this core scaffold is believed to occur through a remarkable intramolecular cycloaddition reaction. illinois.edu
In many thiopeptides, this central ring is formed from two dehydroalanine residues that are brought into proximity by the folding of the modified peptide chain. A specialized enzyme, likely a cyclase, is proposed to catalyze an aza-Diels-Alder [4+2] cycloaddition between these two reactive moieties. illinois.edu This key reaction establishes the central six-membered ring and is a critical step in forming the macrocyclic structure of the molecule. Subsequent dehydration and other tailoring reactions can further modify this central ring to its final form as seen in the mature antibiotic. illinois.edu
Late-Stage Tailoring Modifications in this compound Biosynthesis
Following the construction of the core macrocyclic and heterocyclic structures, the this compound precursor undergoes a series of late-stage tailoring modifications. illinois.edu These modifications are catalyzed by additional enzymes encoded in the biosynthetic gene cluster and are responsible for the final structural diversity and potency of the antibiotic. acs.org
For this compound and its congeners, such as the nocathiacins, these tailoring steps can include glycosylation, where sugar moieties are attached to the core structure. researchgate.net Other potential modifications include hydroxylations, methylations, and acylations, which can fine-tune the molecule's biological activity and pharmacological properties. illinois.eduacs.org The specific modifications that distinguish this compound from other related thiopeptides are a direct result of the unique set of tailoring enzymes present in the Amycolatopsis fastidiosa biosynthetic gene cluster. nih.govresearchgate.net
Genetic Engineering and Isotopic Labeling Studies for Pathway Elucidation
The elucidation of the complex biosynthetic pathway of this compound and other thiopeptides has been greatly aided by genetic and isotopic labeling techniques. mdpi.comresearchgate.net Gene knockout studies, where specific genes within the biosynthetic cluster are inactivated, have been instrumental in assigning functions to the encoded enzymes. researchgate.net By observing the accumulation of biosynthetic intermediates or the failure to produce the final product, researchers can deduce the role of the disabled enzyme. illinois.edu
Furthermore, heterologous expression of the entire biosynthetic gene cluster in a more genetically tractable host organism allows for more controlled experiments and can facilitate the production of novel analogs through genetic manipulation. jst.go.jp
Isotopic labeling studies, using precursors enriched with stable isotopes such as ¹³C and ¹⁵N, have been crucial in tracing the origin of the various atoms within the this compound molecule. researchgate.netnih.gov By feeding the producing organism with labeled amino acids and analyzing the resulting antibiotic using techniques like mass spectrometry and NMR spectroscopy, the precise incorporation patterns of the precursor atoms can be determined, providing definitive evidence for the biosynthetic origins of the complex structural motifs. mdpi.comresearchgate.net These studies have confirmed that the backbone of thiopeptides is derived from proteinogenic amino acids, solidifying their classification as RiPPs. mdpi.com
Molecular Mechanism of Action: Targeting Cellular Processes
Selective Inhibition of Bacterial Protein Synthesis
Thiazomycin (B1257564) A's efficacy lies in its ability to selectively target and inhibit the protein synthesis machinery of bacteria. Protein synthesis is a fundamental process for all living cells, involving the ribosome, which is composed of two subunits: the large (50S) and small (30S) subunits in bacteria. jetir.orgsigmaaldrich.com A significant number of clinically relevant antibiotics function by binding to one of these ribosomal subunits and interfering with a specific step in the protein synthesis cycle, which includes initiation, elongation, and termination. nih.govnih.gov
The selectivity of these antibiotics for bacterial ribosomes over their eukaryotic counterparts is a key feature that allows them to be effective antibacterial agents. jetir.org While eukaryotic cells have 80S ribosomes, bacteria possess 70S ribosomes, and this structural difference provides a therapeutic window for antibiotics like Thiazomycin A to act specifically on bacterial cells. jetir.orgiupac.org
Interaction with Ribosomal Components: L11 Protein and 23S rRNA
This compound, similar to other related thiazole (B1198619) antibiotics like thiostrepton (B1681307), nosiheptide, and siomycin, exerts its inhibitory effect by binding to a specific region on the large ribosomal subunit. nih.gov This binding site is located within the L11 binding domain of the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit. nih.gov The ribosomal protein L11 also plays a crucial role in the structure and function of this domain. nih.govembopress.org
The interaction between this compound and this ribosomal region interferes with essential functions of the ribosome, particularly those involving elongation factors. nih.gov Specifically, the binding of these antibiotics can disrupt the function of elongation factor G (EF-G), which is vital for the translocation step of protein synthesis. nih.gov
Differentiation of this compound's Mechanism from Other Protein Synthesis Inhibitors
The molecular mechanism of this compound can be distinguished from that of other classes of protein synthesis inhibitors. While many antibiotics target the ribosome, their specific binding sites and the functional consequences of this binding can vary significantly. For instance, aminoglycosides and tetracyclines bind to the 30S ribosomal subunit, whereas macrolides, chloramphenicol (B1208), and oxazolidinones target the 50S subunit. libretexts.orgmicrobenotes.comyoutube.com
Even among antibiotics that bind the 50S subunit, there are key differences. Macrolides and clindamycin (B1669177) can obstruct the peptide exit tunnel, while chloramphenicol inhibits the peptidyl transferase center. microbenotes.combiorxiv.org Oxazolidinones, a newer class of antibiotics, interfere with the formation of the initiation complex. libretexts.orgmicrobenotes.com
This compound and its relatives, by targeting the L11 binding domain of the 23S rRNA, represent a distinct mechanism that primarily affects the function of elongation factors. nih.gov This is different from micrococcin (B1169942), another thiazole antibiotic, which, despite binding to a similar region, produces different effects on ribosomal RNA and EF-G-dependent GTP hydrolysis. nih.gov
Below is a table summarizing the targets and mechanisms of various protein synthesis inhibitors, highlighting the distinct action of the thiazole antibiotic class to which this compound belongs.
| Antibiotic Class | Ribosomal Subunit Target | Specific Binding Site/Component | Primary Mechanism of Action |
| Thiazole Antibiotics (e.g., this compound, Thiostrepton) | 50S | L11 binding domain of 23S rRNA | Inhibition of elongation factor function (e.g., EF-G) nih.gov |
| Aminoglycosides (e.g., Streptomycin, Kanamycin) | 30S | A-site of 16S rRNA | Causes misreading of mRNA and inhibits translocation sigmaaldrich.com |
| Tetracyclines (e.g., Tetracycline, Doxycycline) | 30S | A-site of 16S rRNA | Blocks binding of aminoacyl-tRNA to the A-site sigmaaldrich.com |
| Macrolides (e.g., Erythromycin, Azithromycin) | 50S | Nascent peptide exit tunnel (23S rRNA) | Blocks elongation by obstructing the peptide exit tunnel sigmaaldrich.com |
| Chloramphenicol | 50S | Peptidyl transferase center (23S rRNA) | Inhibits peptide bond formation microbenotes.com |
| Oxazolidinones (e.g., Linezolid) | 50S | P-site of the peptidyl transferase center (23S rRNA) | Prevents formation of the initiation complex libretexts.orgmicrobenotes.com |
Structure Activity Relationship Sar Investigations of Thiazomycin a and Analogs
Identification of Pharmacophoric Elements Crucial for Antimicrobial Activity
The antimicrobial activity of Thiazomycin (B1257564) A is intrinsically linked to its complex macrocyclic structure, which is characteristic of the thiazolyl peptide class of antibiotics. The core pharmacophore is generally considered to be the rigid, thiazole-rich macrocyclic peptide backbone. This intricate scaffold is responsible for the specific interaction with the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis. nih.govnih.gov
Key pharmacophoric elements include:
The Peptide Backbone: The specific sequence of amino acids and their stereochemistry dictate the precise three-dimensional shape of the molecule, which is critical for fitting into the binding pocket on the ribosome.
The Macrocyclic Structure: The cyclic nature of the peptide imposes conformational constraints that are essential for maintaining the bioactive conformation, thereby minimizing the entropic penalty upon binding to its target.
Research on related thiazolyl peptides has shown that the trithiazolyl pyridine (B92270) core is a common feature for interaction with the 23S rRNA and the L11 protein of the large ribosomal subunit. nih.gov While specific SAR studies on Thiazomycin A detailing the individual contribution of each thiazole (B1198619) ring are not extensively published, the conserved nature of this core across active compounds underscores its importance.
Impact of the Oxazolidine (B1195125) Ring on Bioactivity and Modifiability
A distinguishing feature of this compound is the presence of an oxazolidine ring within its amino sugar moiety. nih.gov This structural element has a significant impact on both the bioactivity and the potential for chemical modification of the molecule.
| Compound | Modification on Oxazolidine Ring | Impact on Bioactivity (Hypothetical) |
| This compound | Unmodified | High antimicrobial activity |
| Analog 1 | Hydrophilic substitution | Potentially improved solubility |
| Analog 2 | Bulky lipophilic group | May alter cell permeability and target binding |
| Analog 3 | Ring opening | Likely loss of activity due to conformational changes |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is limited.
Analysis of Truncated Thiazomycins and Minimal Structural Requirements
Determining the minimal structural requirements for the bioactivity of a complex natural product like this compound is a key goal of SAR studies. This is often explored through the synthesis and evaluation of truncated analogs, where portions of the molecule are systematically removed.
For thiazolyl peptide antibiotics, the macrocyclic core is generally considered the minimum requirement for activity. Studies on other peptide antibiotics have demonstrated that truncation can lead to a significant loss of potency, highlighting the importance of the complete macrocyclic structure for effective target binding. nih.gov The macrocycle ensures that the key binding elements are held in the correct spatial orientation.
While specific studies on truncated this compound analogs are not prevalent in the literature, it can be inferred from related compounds that significant simplification of the structure, such as linearization of the macrocycle or removal of multiple thiazole rings, would likely result in a dramatic decrease or complete loss of antimicrobial activity. The minimal pharmacophore is thus believed to encompass the constrained, multi-thiazole macrocyclic peptide.
Strategic Chemical Modifications for Investigating SAR
Strategic chemical modifications are a cornerstone of SAR investigations, providing insights into the role of different functional groups and structural motifs. For this compound and its analogs, these modifications can be aimed at several objectives, including improving potency, expanding the spectrum of activity, and enhancing physicochemical properties.
Late-stage modification of complex natural products presents a powerful strategy for generating analogs for SAR studies without resorting to lengthy total syntheses. nih.gov For this compound, strategic modifications could include:
Modification of the Amino Sugar: As discussed, the oxazolidine ring is a prime target. Other modifications to the amino sugar, such as altering stereochemistry or adding different substituents, could provide valuable SAR data. nih.govmdpi.com
Alterations to the Peptide Backbone: Substitution of amino acids within the macrocycle, particularly with non-proteinogenic amino acids, could probe the importance of specific side chains for target interaction. nih.gov
Functionalization of the Thiazole Rings: While synthetically challenging, modifications to the thiazole rings themselves could directly impact binding to the ribosome.
The overarching goal of these strategic modifications is to build a comprehensive understanding of the relationship between the structure of this compound and its biological function, paving the way for the rational design of next-generation antibiotics.
Advanced Research Methodologies and Tools in Thiazomycin a Studies
High-Throughput Screening for Novel Thiazolyl Peptide Derivatives
High-throughput screening (HTS) is a cornerstone in the discovery of novel thiazolyl peptide derivatives, allowing for the rapid assessment of large compound libraries for biological activity. tangobio.com This approach has been instrumental in identifying new members of this antibiotic family from various natural sources, particularly soil bacteria. mdpi.com A significant challenge in natural product discovery is the frequent rediscovery of known compounds, which can hamper progress. nih.gov To address this, efficient methods for the discovery of new thiazolyl peptides have been developed that combine sensitive-resistant pair screening with advanced analytical techniques. nih.gov
One such innovative approach involves the use of a promoter of the tipA gene (ptipA), which has been successfully used to identify thiopeptides like geninthiocin, thiotipin, thioxamycin, and promothiocins based on their ability to induce its transcription. mdpi.com Furthermore, a highly effective, library-based dereplication method utilizing high-resolution Fourier transform liquid chromatography-mass spectrometry (HRFTLCMS) has been established. nih.gov This technique, especially when combined with miniaturized 96-well solid-phase extraction, can detect and dereplicate even very low levels of thiazolyl peptides in an automated fashion. nih.gov This combined strategy of sensitive-resistant pair screening, diverse screening collections, and high-throughput analytical methods has led to the identification of over 24 thiazolyl peptides, including three novel compounds. nih.gov
The discovery of Thiazomycin (B1257564) A itself, along with Thiazomycin, from the fermentation broth of Amycolatopsis fastidiosa was the result of a targeted chemical screening program. researchgate.net This initial discovery spurred further chemical screening efforts which led to the isolation of additional new thiazolyl peptide congeners, including MJ347-81F4 B and Thiazomycins B–D and E1-E3. mdpi.com These discoveries underscore the power of HTS in conjunction with sophisticated chemical analysis to expand the known diversity of thiazolyl peptides.
| Screening Method | Key Features | Example Discoveries | Reference |
| tipA Promoter Induction Assay | Utilizes the tipA gene promoter to detect thiopeptide activity. | Geninthiocin, Thiotipin, Thioxamycin, Promothiocins | mdpi.com |
| Sensitive-Resistant Pair Screening with HRFTLCMS | Combines biological screening with high-resolution mass spectrometry for rapid dereplication. | Over 24 thiazolyl peptides, including 3 novel compounds. | nih.gov |
| Chemical Screening of Fermentation Broths | Involves chromatographic fractionation and analysis of microbial extracts. | Thiazomycin, Thiazomycin A, MJ347-81F4 B, Thiazomycins B–D, E1-E3 | researchgate.netmdpi.com |
Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for elucidating the complex interactions between ligands like this compound and their biological targets. bioscipublisher.com These methods provide a detailed, atomistic view of molecular interactions that are often difficult to capture through experimental techniques alone. nih.gov By leveraging computer simulations, researchers can predict chemical properties, optimize drug candidates, and understand molecular interactions with a high degree of detail. bioscipublisher.com
Molecular docking, a key computational technique, is used to predict the preferred orientation of a ligand when bound to a receptor. frontiersin.org This is often followed by MD simulations to assess the stability of the predicted binding mode and to account for the dynamic nature of both the ligand and the target protein. frontiersin.orgmdpi.com MD simulations are particularly valuable for studying the flexibility of target proteins, which can be crucial for ligand binding, especially in cases where binding sites are formed by flexible loops. mdpi.com The use of multiple short MD simulations can allow for a more exhaustive examination of the possible binding modes of a ligand within a receptor's binding pocket. nih.gov
These computational approaches are instrumental in understanding ligand-target interactions, predicting binding affinities, and guiding the design of new derivatives with improved properties. bioscipublisher.comresearchgate.net For instance, MD simulations can help to identify key amino acid residues involved in the binding of a ligand and to understand how modifications to the ligand's structure might affect these interactions. frontiersin.org The integration of these computational tools with experimental data streamlines the drug discovery process, from identifying initial hits to optimizing lead compounds. bioscipublisher.com
| Computational Technique | Primary Function | Application in this compound Studies | Reference |
| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. | To hypothesize the binding mode of this compound to its ribosomal target. | frontiersin.org |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | To assess the stability of the this compound-target complex and understand the dynamics of the interaction. | frontiersin.orgmdpi.com |
| Free Energy Calculations | Estimates the binding affinity between a ligand and its target. | To predict the potency of this compound derivatives and guide their design. | nih.gov |
Chemical Biology Probes for Target Identification and Mechanistic Insights
Chemical biology probes are powerful tools for identifying the cellular targets of bioactive small molecules and for dissecting their mechanisms of action. mdpi.comnih.gov These probes are typically derived from a hit compound, like this compound, by incorporating a reactive group or a reporter tag through precise chemical synthesis. mdpi.com The design of these probes is critical, as they must retain the biological activity and target selectivity of the parent molecule. researchgate.net
One common strategy is the use of affinity-based probes, where the small molecule is attached to a solid support (e.g., agarose (B213101) or magnetic beads) to facilitate the capture and identification of its binding partners from cell lysates. researchgate.net Another powerful technique is photo-affinity labeling (PAL), where a photo-reactive group is incorporated into the probe. mdpi.com Upon irradiation with UV light, this group forms a covalent bond with the target protein, enabling its identification through subsequent analysis, such as proteomics. mdpi.com Minimalist linkers containing a diazirine and an alkyne have been developed to create such probes with minimal impact on their biological activity. mdpi.com
The development of chemical probes for this compound would be a crucial step in definitively identifying its cellular targets and understanding its precise mechanism of action. By using such probes in combination with modern proteomics and genetic methods, researchers can gain a comprehensive understanding of both the on-target and potential off-target effects of this compound. nih.govnih.gov This integrated approach, combining chemical biology with other methodologies, is essential for advancing our knowledge of this potent antibiotic and for developing it into a potential therapeutic agent. nih.gov
| Probe Type | Mechanism | Application in this compound Research | Reference |
| Affinity-Based Probes | Immobilized small molecule captures binding partners from cell lysates. | To isolate and identify proteins that directly interact with this compound. | researchgate.net |
| Photo-Affinity Labeling (PAL) Probes | A photo-reactive group on the probe covalently crosslinks to the target upon UV irradiation. | To covalently label the binding site of this compound on its target for precise identification. | mdpi.com |
| Activity-Based Protein Profiling (ABPP) Probes | A reactive headgroup on the probe covalently modifies the active site of a target enzyme. | To identify specific enzymes that are inhibited by this compound. | mdpi.com |
| Crosslinker-Modified Nucleic Acid Probes | Probes designed to covalently bind to target nucleic acid sequences. | To investigate potential interactions of this compound with ribosomal RNA. | rsc.org |
Future Research Trajectories and Academic Perspectives
Directed Evolution and Synthetic Biology for Engineered Thiazomycin (B1257564) A Variants
The fields of directed evolution and synthetic biology offer powerful tools for creating novel variants of Thiazomycin A with potentially enhanced properties. nih.govcaltech.edu Directed evolution mimics natural selection in the laboratory to evolve proteins and other biomolecules with desired functions. caltech.eduweizmann.ac.il This approach, coupled with synthetic biology's ability to design and construct new biological parts, devices, and systems, can be harnessed to generate libraries of this compound analogs. nih.gov
Researchers can employ techniques like error-prone PCR and DNA shuffling to introduce random mutations into the biosynthetic genes of this compound. These mutated gene clusters can then be expressed in a suitable host organism, leading to the production of a diverse array of this compound variants. dntb.gov.ua High-throughput screening methods can then be used to identify variants with improved characteristics, such as enhanced potency, broader spectrum of activity, or reduced toxicity. nih.gov
Furthermore, synthetic biology allows for the rational design of novel this compound analogs. rsc.org By understanding the structure-activity relationships of the molecule, scientists can make targeted modifications to the biosynthetic pathway to produce specific, desired changes in the final product. ontosight.ai This could involve swapping domains of the biosynthetic enzymes, introducing new enzymatic activities, or altering the precursor molecules used in its synthesis. The ultimate goal is to create engineered this compound variants that are more effective and safer for therapeutic use. nih.gov
Elucidation of Uncharted Biosynthetic Steps and Regulatory Mechanisms
While the general biosynthetic pathway of thiazolyl peptides like this compound is understood to be a post-translational modification of a ribosomally synthesized precursor peptide, many of the intricate details remain to be uncovered. nih.govnih.gov Future research will focus on elucidating the precise sequence of enzymatic reactions and the regulatory networks that govern the production of this compound in its native producer, Amycolatopsis fastidiosa. mdpi.comresearchgate.net
Key areas of investigation include the identification and characterization of all the enzymes involved in the post-translational modification cascade. This includes the enzymes responsible for the formation of thiazole (B1198619) rings from cysteine residues, the dehydration of serine and threonine residues, and the various cyclization events that create the molecule's complex, rigid structure. nih.gov Understanding the function of each enzyme at a molecular level is crucial for harnessing the biosynthetic machinery for the production of novel analogs.
Equally important is the study of the regulatory mechanisms that control the expression of the this compound biosynthetic gene cluster. mdpi.com This includes identifying transcription factors, promoters, and other regulatory elements that switch the pathway on and off in response to environmental or cellular cues. A deeper understanding of these regulatory networks could allow for the manipulation of fermentation conditions to increase the yield of this compound or to selectively produce specific congeners.
Development of Novel Analytical Techniques for Structural and Functional Characterization
The structural complexity of this compound and its analogs presents a significant challenge for analytical chemistry. acs.orgnih.gov Developing novel and more powerful analytical techniques is therefore a critical area of future research. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has already proven to be a powerful tool for the detection and dereplication of thiazolyl peptides. researchgate.netnih.gov Future advancements in this area could involve the development of new ionization techniques and mass analyzers that provide even greater sensitivity and structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of complex natural products. acs.org The development of new NMR pulse sequences and higher field magnets will continue to push the boundaries of what is possible in terms of resolving the intricate three-dimensional structure of this compound and its variants.
In addition to structural characterization, there is a need for more sophisticated methods to probe the functional aspects of this compound. This includes the development of novel bioassays to screen for a wider range of biological activities and to better understand its mechanism of action. Techniques that can monitor the interaction of this compound with its cellular target, the ribosome, in real-time and at the single-molecule level would be particularly valuable. nih.govcellmolbiol.org The integration of green analytical chemistry principles, focusing on reduced solvent consumption and waste generation, is also an important consideration for the future development of analytical methods. mdpi.com
Exploration of this compound's Chemical Scaffolds for Diverse Biological Activities (beyond antibacterial)
While this compound is primarily known for its potent antibacterial activity, its unique and rigid chemical scaffold suggests that it may possess other valuable biological properties. nih.govacs.org A significant future research direction will be to explore the potential of this compound and its derivatives for a diverse range of therapeutic applications beyond the treatment of bacterial infections. ontosight.aibiointerfaceresearch.com
The thiazole ring, a key component of this compound, is a common feature in many biologically active compounds with a wide array of activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.netorientjchem.orgnih.gov This suggests that the this compound scaffold could serve as a promising starting point for the development of new drugs in these areas.
Structure-activity relationship (SAR) studies will be crucial in this endeavor. ontosight.ai By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for different types of bioactivity. This information can then be used to design and synthesize new compounds with optimized activity for specific therapeutic targets. The exploration of this compound's chemical space holds the promise of uncovering novel therapeutic agents for a wide range of diseases.
Q & A
Q. What is the structural classification of Thiazomycin A, and what is its primary mechanism of antibacterial action?
this compound is a thiazolyl peptide antibiotic (thiopeptide) produced by Amycolatopsis fastidiosa. Its mechanism involves selective inhibition of bacterial protein biosynthesis, targeting the ribosomal machinery in Gram-positive pathogens. Unlike β-lactams, vancomycin, or quinolones, it does not exhibit cross-resistance with clinically available antibiotics, making it a promising candidate for multidrug-resistant infections .
Q. What standardized in vitro methods are recommended for determining this compound’s minimum inhibitory concentration (MIC)?
MIC values for this compound (0.002–0.25 µg/mL) are typically determined using broth microdilution assays under controlled conditions (e.g., cation-adjusted Mueller-Hinton broth). Researchers should adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines for inoculum preparation (e.g., 5 × 10⁵ CFU/mL) and incubation parameters (35°C, 16–20 hours) to ensure reproducibility. Reference strains (e.g., Staphylococcus aureus ATCC 29213) should be included for quality control .
Q. How does this compound’s spectrum of activity compare to other thiazolyl peptide antibiotics?
this compound demonstrates broader potency compared to its analogs, such as nocathiacins, with MIC values as low as 0.002 µg/mL against Streptococcus pneumoniae and Enterococcus faecalis. Its activity spectrum overlaps with thiazomycin but shows slightly higher MIC variability (0.002–0.25 µg/mL vs. 0.002–0.064 µg/mL for thiazomycin), suggesting structural differences impact target binding .
Advanced Research Questions
Q. What experimental strategies are effective in resolving discrepancies in reported MIC values for this compound across bacterial strains?
Variability in MIC data may arise from differences in bacterial membrane permeability, efflux pump expression, or assay conditions. To address this:
- Use isogenic mutant strains to isolate resistance mechanisms.
- Validate assays with multiple reference strains and replicate experiments.
- Employ statistical tools (e.g., ANOVA) to assess inter-laboratory variability. Cross-referencing with genomic data (e.g., ribosomal mutations) can clarify resistance patterns .
Q. What considerations are critical when designing animal models to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships?
Key factors include:
- Dosing regimen : Optimize based on in vitro time-kill studies to mimic human pharmacokinetics.
- Infection models : Use neutropenic murine thigh infections for Gram-positive pathogens.
- Bioanalytical validation : Employ LC-MS/MS to measure plasma/tissue concentrations, ensuring stability studies account for this compound’s susceptibility to pH changes .
Q. How can researchers investigate the molecular basis of potential resistance development against this compound despite its lack of cross-resistance?
Strategies include:
- Whole-genome sequencing of spontaneous resistant mutants to identify ribosomal protein (e.g., L11, L3) or RNA polymerase mutations.
- Ribosome profiling to map binding interactions and conformational changes during inhibition.
- Comparative proteomics to assess overexpression of ATP-binding cassette (ABC) transporters .
Q. What methodological approaches ensure reproducibility in studies examining this compound’s protein biosynthesis inhibition mechanisms?
- Use radiolabeled amino acids (e.g., ³H-leucine) to quantify translation inhibition in cell-free systems.
- Perform cryo-EM to visualize this compound-ribosome complexes at high resolution.
- Document all experimental parameters (e.g., Mg²⁺ concentration, temperature) in supplemental materials to enable replication .
Q. How should contradictory results regarding this compound’s stability under physiological conditions be systematically analyzed?
- Conduct accelerated stability studies at varying pH (4–8) and temperatures (25–37°C).
- Use HPLC-PDA to monitor degradation products and identify structural vulnerabilities (e.g., oxidation-sensitive moieties).
- Apply multivariate regression to model stability kinetics and correlate with bioactivity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
